

Procurement of Cerium-140 Oxide for Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cerium-140

Cat. No.: B079874

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the procurement and research use of **Cerium-140** oxide ($^{140}\text{CeO}_2$). It is intended to guide researchers, scientists, and drug development professionals in sourcing, handling, and utilizing this stable isotope for various research applications.

Procurement and Supplier Information

Cerium-140 oxide is a stable isotope of cerium, representing approximately 88.45% of natural cerium abundance.^[1] For research purposes, enriched $^{140}\text{CeO}_2$ with a purity of >99% is often required.^[1] Several specialized suppliers provide high-purity $^{140}\text{CeO}_2$ suitable for research applications. When procuring this material, it is crucial to obtain a Certificate of Analysis (CoA) to verify the isotopic and chemical purity.

Supplier	Available Forms	Enrichment/Purity	Contact Information
American Elements	Oxide, various other forms	>99% isotopic purity, various grades (ACS, Reagent, etc.)	Request a quote via their website.
ATT Advanced Elemental Materials	Oxide	Customizable purity and size	Contact for price and availability.
BuyIsotope.com (Neonest AB)	Oxide (CeO ₂)	Enriched	Request a quote via their website. [2] [3]
National Isotope Development Center (NIDC)	Oxide, Chloride, Hydrated Nitrate, Metal Solid	>99% isotopic enrichment	Contact for information. [4]
Trace Sciences International	Oxide	99%+ enrichment	Contact for information. [1]

Table 1: Selected Suppliers of **Cerium-140** Oxide for Research.

Material Specifications and Characterization

Upon receipt of ¹⁴⁰CeO₂, it is essential to verify its physicochemical properties. Standard characterization techniques are employed to ensure the material meets the specifications required for the intended research.

Parameter	Typical Specification	Characterization Method
Isotopic Purity	>99% ^{140}Ce	Mass Spectrometry (e.g., ICP-MS)
Chemical Purity	>99.9% (metals basis)	Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES)
Particle Size	Application-dependent (e.g., <25 nm for nanoparticle studies)	Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM) ^[5]
Crystalline Structure	Cubic fluorite	X-ray Diffraction (XRD) ^[5]
Surface Area	Application-dependent	Brunauer-Emmett-Teller (BET) analysis
Zeta Potential	Dependent on suspension conditions	Dynamic Light Scattering (DLS)

Table 2: Typical Specifications and Characterization Methods for Research-Grade **Cerium-140** Oxide.

Safety, Handling, and Storage

Cerium oxide, including its isotopes, is generally considered to have low toxicity. However, as with any fine powder, inhalation should be avoided.^[6] Appropriate personal protective equipment (PPE) should be worn when handling the material.

- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Safety glasses or goggles.^{[7][8]}
 - Skin Protection: Impermeable gloves and a lab coat.^{[7][9]}
 - Respiratory Protection: Use a NIOSH-approved respirator if there is a risk of dust inhalation.^[9]
- Handling:

- Handle in a well-ventilated area, preferably in a fume hood, to avoid dust formation.[8][9]
- Avoid contact with skin and eyes.[6][8]
- Wash hands thoroughly after handling.[7][9]
- Storage:
 - Store in a cool, dry, and well-ventilated place.[6][7]
 - Keep the container tightly closed.[6][7]
 - Store away from strong oxidizing agents and acids.[6][9]
- First Aid:
 - Inhalation: Move to fresh air.[6]
 - Skin Contact: Wash with soap and water.[6]
 - Eye Contact: Rinse with plenty of water for at least 15 minutes.[6]
 - Ingestion: Rinse mouth with water and consult a physician.[6]

Application Notes & Experimental Protocols

Cerium-140 oxide is utilized in various research fields, primarily in its nanoparticle form (nanoceria). Its unique redox properties, cycling between Ce^{3+} and Ce^{4+} states, are central to its function as a catalytic antioxidant.[10]

Application: Antioxidant and Radical Scavenging Activity

Nanoceria exhibits enzyme-mimetic activities, such as superoxide dismutase (SOD) and catalase mimetic activities, making it a potent antioxidant.[11][12] This property is being explored for therapeutic applications in diseases associated with oxidative stress, including neurodegenerative disorders and inflammation.[2][13]

This protocol assesses the antioxidant capacity of $^{140}\text{CeO}_2$ nanoparticles.

- Preparation of Reagents:

- Prepare a stock solution of $^{140}\text{CeO}_2$ nanoparticles in a suitable solvent (e.g., deionized water, ethanol) and sonicate to ensure dispersion.
- Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

- Assay Procedure:

- In a 96-well plate, add varying concentrations of the $^{140}\text{CeO}_2$ nanoparticle suspension.
- Add the DPPH solution to each well and mix.
- Incubate the plate in the dark at room temperature for 30 minutes.[\[14\]](#)
- Measure the absorbance at 517 nm using a microplate reader.
- Ascorbic acid can be used as a positive control.

- Data Analysis:

- Calculate the percentage of DPPH scavenging activity using the formula: % Scavenging = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] * 100$ where A_{control} is the absorbance of the DPPH solution without nanoparticles and A_{sample} is the absorbance with nanoparticles.

Concentration of $^{140}\text{CeO}_2$ NPs ($\mu\text{g/mL}$)	Absorbance at 517 nm	% DPPH Scavenging
0 (Control)	[Example Value: 0.850]	0
10	[Example Value: 0.680]	20.0
25	[Example Value: 0.425]	50.0
50	[Example Value: 0.213]	75.0
100	[Example Value: 0.106]	87.5

Table 3: Example Data for DPPH Radical Scavenging Assay.(Note: These are example values and will vary based on experimental conditions and nanoparticle characteristics.)

Application: Cancer Therapy

In the acidic tumor microenvironment, nanoceria can act as a pro-oxidant, generating reactive oxygen species (ROS) that are toxic to cancer cells while having minimal effect on healthy cells at physiological pH.[\[7\]](#) This selective cytotoxicity makes it a promising candidate for cancer therapy.[\[15\]](#)[\[16\]](#)

This protocol determines the effect of $^{140}\text{CeO}_2$ nanoparticles on the viability of cancer cells.

- Cell Culture:
 - Culture a relevant cancer cell line (e.g., MCF-7 breast cancer cells) in appropriate media and conditions.
- Cell Seeding:
 - Seed the cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours.
- Treatment:
 - Prepare various concentrations of sterile $^{140}\text{CeO}_2$ nanoparticle suspension in cell culture media.
 - Replace the media in the wells with the nanoparticle-containing media.
 - Incubate for 24, 48, or 72 hours.
- MTT Assay:
 - Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
 - Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

- Measure the absorbance at 570 nm.
- Data Analysis:
 - Calculate cell viability as a percentage of the untreated control.
 - Determine the IC₅₀ value (the concentration at which 50% of cells are non-viable).

Concentration of ¹⁴⁰ CeO ₂ NPs (µg/mL)	Cell Viability (%)
0 (Control)	100
10	95
25	80
50	52
100	25

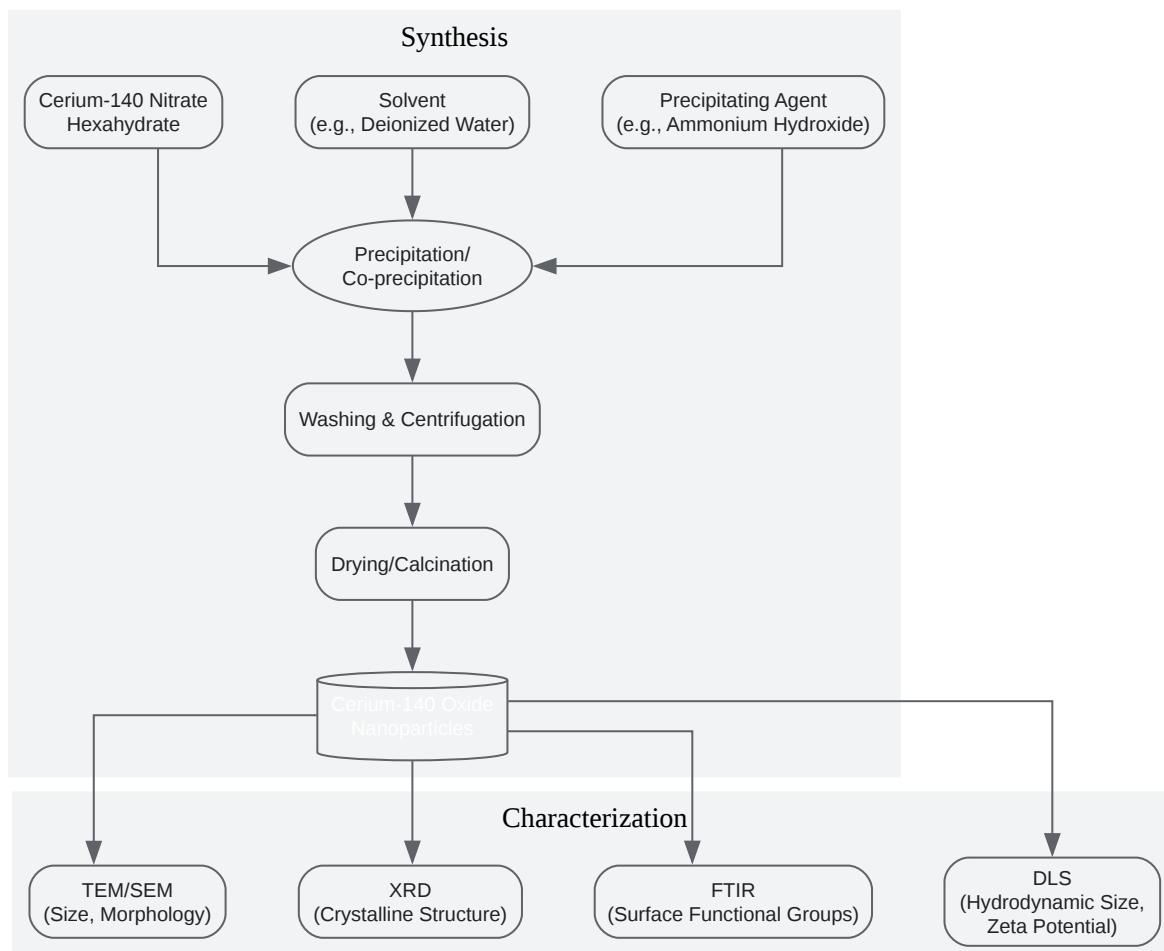
Table 4: Example Data for MTT Assay on a Cancer Cell Line.(Note: These are example values and will vary based on the cell line, nanoparticle characteristics, and incubation time.)

Application: Neuroprotection

Cerium oxide nanoparticles have shown neuroprotective effects in models of neurodegenerative diseases like Alzheimer's and Parkinson's.[\[9\]](#) They are thought to exert their protective effects by reducing oxidative stress and modulating signaling pathways involved in neuronal survival.[\[9\]](#)[\[17\]](#)

Understanding the internalization of ¹⁴⁰CeO₂ nanoparticles by neuronal cells is crucial for evaluating their therapeutic potential.

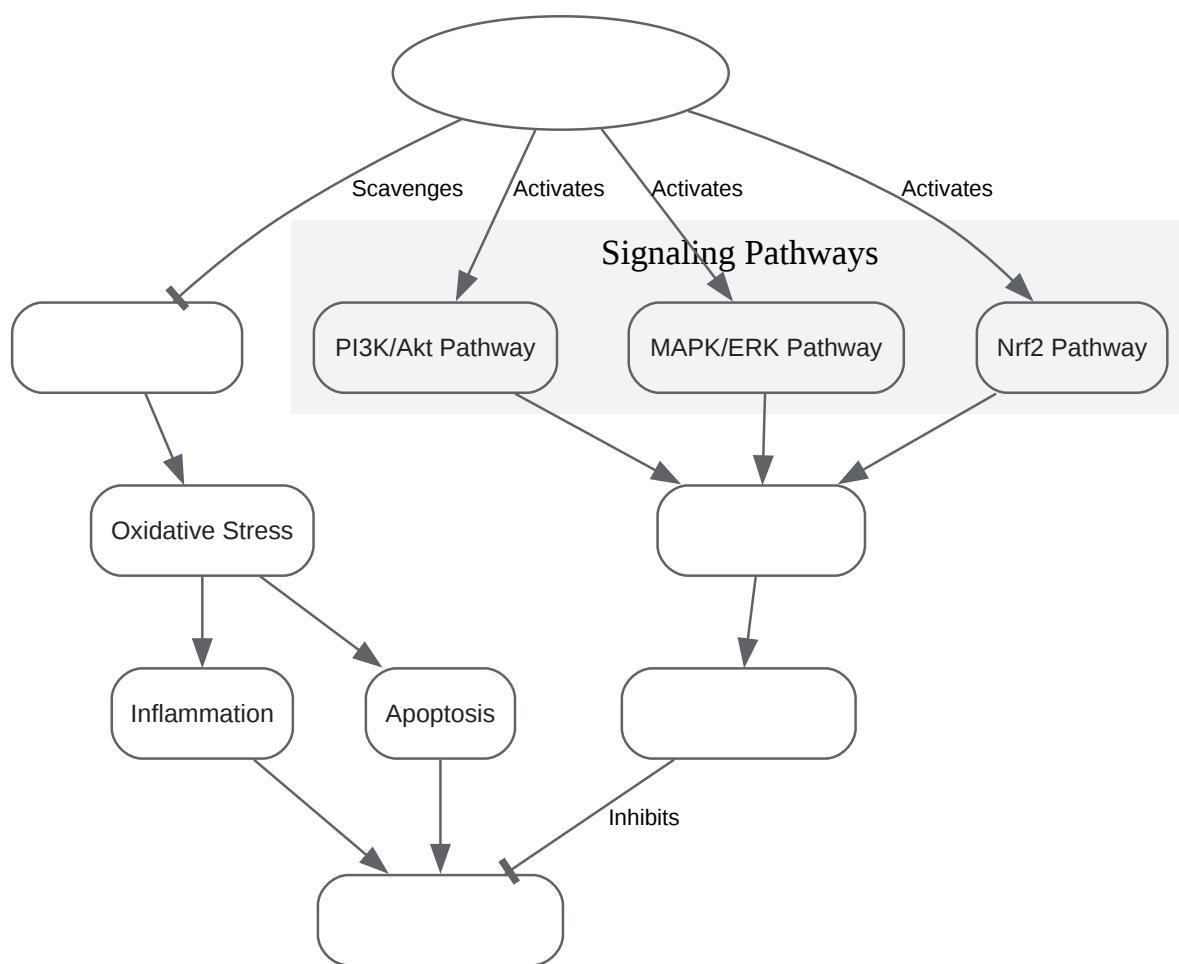
- Cell Culture:
 - Culture a neuronal cell line (e.g., SH-SY5Y) in appropriate media.
- Treatment:


- Treat the cells with a known concentration of $^{140}\text{CeO}_2$ nanoparticles for a specific time period (e.g., 24 hours).
- Sample Preparation:
 - Wash the cells thoroughly with PBS to remove any nanoparticles not internalized.
 - Lyse the cells using an appropriate lysis buffer.
- Quantification:
 - Determine the cerium content in the cell lysate using Inductively Coupled Plasma - Mass Spectrometry (ICP-MS).
 - Normalize the cerium content to the total protein content of the lysate (determined by a BCA or Bradford assay).
- Data Analysis:
 - Express the cellular uptake as the amount of cerium per unit of cell protein (e.g., pg Ce / μg protein).

Time (hours)	Cellular Uptake of ^{140}Ce (pg/ μg protein)
0	0
6	15.2
12	35.8
24	62.5

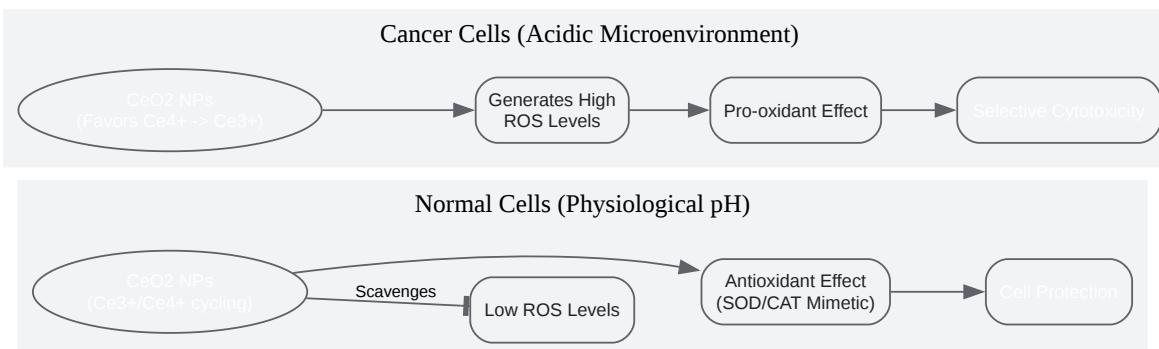
Table 5: Example Data for Cellular Uptake of $^{140}\text{CeO}_2$ Nanoparticles in a Neuronal Cell Line.
(Note: These are example values and will vary based on experimental conditions.)

Visualizations


Experimental Workflow: Nanoparticle Synthesis and Characterization

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and characterization of **Cerium-140** oxide nanoparticles.


Signaling Pathway: Neuroprotective Mechanism of Nanoceria

[Click to download full resolution via product page](#)

Caption: Proposed neuroprotective signaling pathways modulated by cerium oxide nanoparticles.

Logical Relationship: Dual Role of Nanoceria in Cancer Therapy

[Click to download full resolution via product page](#)

Caption: pH-dependent dual role of cerium oxide nanoparticles in normal versus cancer cells.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Anticancer Activity of Cerium Oxide Nanoparticles Towards Human Lung Cancer Cells [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and characterization of cerium oxide nanoparticles using different solvents for electrochemical applications | Semantic Scholar [semanticscholar.org]
- 4. Synthesis of Cerium Oxide Nanoparticles by the Precipitation Method | Scientific.Net [scientific.net]
- 5. mdpi.com [mdpi.com]
- 6. tsijournals.com [tsijournals.com]
- 7. Nanoceria: an innovative strategy for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Cerium Oxide Nanoparticles Using Various Methods: Implications for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. mdpi.com [mdpi.com]
- 11. The enzyme-like catalytic activity of cerium oxide nanoparticles and its dependency on Ce³⁺ surface area concentration - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 12. Cerium oxide nanoparticles: properties, biosynthesis and biomedical application - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cerium Oxide Nanoparticles in Neuroprotection and Considerations for Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fabrication of Cerium Oxide Nanoparticles with Improved Antibacterial Potential and Antioxidant Activity – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 15. Cerium oxide nanoparticles: potential applications for cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cerium oxide nanoparticles in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. eurekaselect.com [eurekaselect.com]
- To cite this document: BenchChem. [Procurement of Cerium-140 Oxide for Research: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b079874#procurement-of-cerium-140-oxide-for-research>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com